molecular formula C19H21BrN2O B3458131 1-(4-bromobenzyl)-4-(phenylacetyl)piperazine

1-(4-bromobenzyl)-4-(phenylacetyl)piperazine

Cat. No. B3458131
M. Wt: 373.3 g/mol
InChI Key: PCJIWYKLVKJIBF-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-(phenylacetyl)piperazine, commonly known as BBPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications. BBPP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BBPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. These receptors are involved in the regulation of mood and behavior, which may explain the observed effects of BBPP.
Biochemical and Physiological Effects:
BBPP has been found to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that BBPP could have neuroprotective and neurorestorative properties.

Advantages and Limitations for Lab Experiments

BBPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BBPP also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, BBPP has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BBPP. One potential area of interest is the investigation of BBPP as a treatment for depression and anxiety disorders. Another area of interest is the study of BBPP's effects on neuroplasticity and neuronal regeneration. Additionally, the development of novel BBPP analogs could lead to the discovery of compounds with improved therapeutic properties.

Scientific Research Applications

BBPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. BBPP has also been shown to improve cognitive function and memory in rats. These findings suggest that BBPP could be a potential treatment for various psychiatric disorders.

properties

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJIWYKLVKJIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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